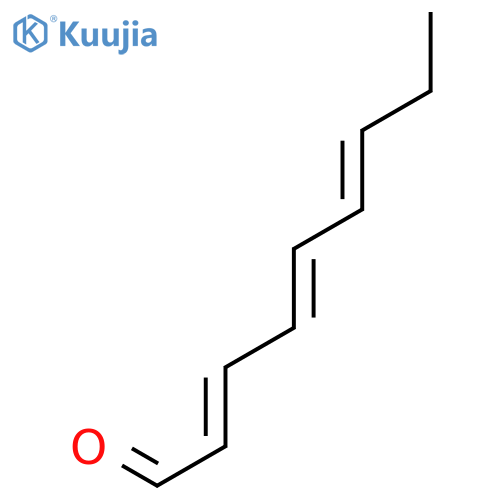Cas no 100113-52-8 ((2E,4E,6Z)-2,4,6-Nonatrienal (~80%))

100113-52-8 structure
商品名:(2E,4E,6Z)-2,4,6-Nonatrienal (~80%)
CAS番号:100113-52-8
MF:C9H12O
メガワット:136.190982818604
CID:97629
(2E,4E,6Z)-2,4,6-Nonatrienal (~80%) 化学的及び物理的性質
名前と識別子
-
- 2,4,6-Nonatrienal, (2E,4E,6Z)-
- (2E,4E,6Z)-2,4,6-Nonatrienal (~80%)
-
- インチ: InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+
- InChIKey: XHDSWFFUGPJMMN-ARQDATDDSA-N
- ほほえんだ: C(=O)/C=C/C=C/C=C/CC
計算された属性
- せいみつぶんしりょう: 136.088815g/mol
- どういたいしつりょう: 136.088815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 3
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ぶんしりょう: 136.19g/mol
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 0.867-0.873
- ようかいど: Practically insoluble or insoluble in water
- 屈折率: 1.550-1.556
(2E,4E,6Z)-2,4,6-Nonatrienal (~80%) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA01069-10mg |
2,4,6-Nonatrienal, (2E,4E,6Z)- |
100113-52-8 | 10mg |
$1847.00 | 2024-04-20 | ||
| A2B Chem LLC | AA01069-5mg |
2,4,6-Nonatrienal, (2E,4E,6Z)- |
100113-52-8 | 5mg |
$1126.00 | 2024-04-20 | ||
| TRC | N649575-1mg |
(2E,4E,6Z)-2,4,6-Nonatrienal (~80%) |
100113-52-8 | 1mg |
$ 234.00 | 2023-09-06 | ||
| TRC | N649575-5mg |
(2E,4E,6Z)-2,4,6-Nonatrienal (~80%) |
100113-52-8 | 5mg |
$ 1035.00 | 2023-09-06 | ||
| TRC | N649575-10mg |
(2E,4E,6Z)-2,4,6-Nonatrienal (~80%) |
100113-52-8 | 10mg |
$ 1777.00 | 2023-09-06 | ||
| A2B Chem LLC | AA01069-1mg |
2,4,6-Nonatrienal, (2E,4E,6Z)- |
100113-52-8 | 1mg |
$348.00 | 2024-04-20 |
(2E,4E,6Z)-2,4,6-Nonatrienal (~80%) 関連文献
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
100113-52-8 ((2E,4E,6Z)-2,4,6-Nonatrienal (~80%)) 関連製品
- 5910-85-0(hepta-2,4-dienal)
- 5577-44-6(2,4-Octadienal)
- 57018-53-8((2E,4E,6E)-2,4,6-Nonatrienal (>90%))
- 4313-03-5(trans,trans-2,4-Heptadienal (Technical Grade, 90%))
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
